2-氯-3-丙氧苯硼酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

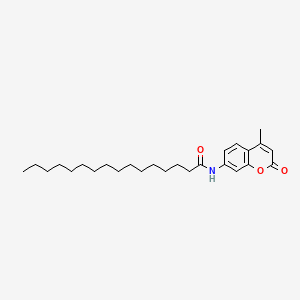

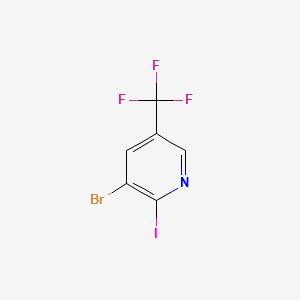

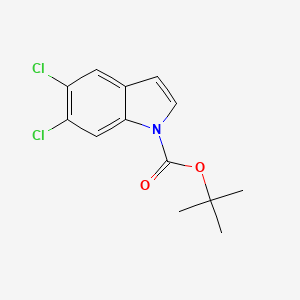

2-Chloro-3-propoxyphenylboronic acid is a heterocyclic organic compound . It has a molecular formula of C9H12BClO3 . It is used for experimental and research purposes .

Synthesis Analysis

The synthesis of boronic acids and their esters, like 2-Chloro-3-propoxyphenylboronic acid, often involves the Suzuki–Miyaura coupling . This is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . Protodeboronation of pinacol boronic esters is a key step in the synthesis process .Molecular Structure Analysis

The molecular structure of 2-Chloro-3-propoxyphenylboronic acid is represented by the formula C9H12BClO3 . The InChI code for this compound is 1S/C9H12BClO3/c1-2-6-14-8-5-3-4-7 (9 (8)11)10 (12)13/h3-5,12-13H,2,6H2,1H3 .Chemical Reactions Analysis

Boronic acids and their esters, including 2-Chloro-3-propoxyphenylboronic acid, are highly valuable building blocks in organic synthesis . They can undergo a variety of transformations, including oxidations, aminations, halogenations, and CC-bond-formations such as alkenylations, alkynylations, and arylations .科学研究应用

研究趋势概览

与氯苯氧基乙酸密切相关的 2,4-D 除草剂毒性方面的研究,提供了此类化合物毒性和致突变性的见解。研究重点关注职业风险、神经毒性、对除草剂的抗性以及对非靶标物种(尤其是水生物种)的影响 (Zuanazzi, Ghisi, & Oliveira, 2020).

结晶和多态性

对 2,6-二甲氧基苯硼酸(一种与 2-氯-3-丙氧苯硼酸结构相关的化合物)的研究,探讨了其结晶行为。这包括表面活性剂对结晶结果的影响和亚稳态多晶型物的稳定化,这对于理解苯硼酸在各个科学领域中的性质和应用具有重要意义 (Semjonova & Be̅rziņš, 2022).

电化学降解研究

与 2-氯-3-丙氧苯硼酸结构相似的氯甲基苯氧基除草剂的电化学降解已得到广泛研究。这项研究提供了对降解过程、效率和所涉及机制的见解,这些见解与了解此类化合物的环境归宿和处理有关 (Boye et al., 2006).

除草剂残留分析

已经开发出量化与 2-氯-3-丙氧苯硼酸相关的氯苯氧基酸除草剂在环境样品中的方法。这项研究对于监测和管理这些除草剂对环境的影响至关重要 (Wintersteiger, Goger, & Krautgartner, 1999).

药物递送研究

已经探索了用类似于 2-氯-3-丙氧苯硼酸的苯硼酸修饰纳米粒子的方法,以实现肿瘤靶向药物递送。这项研究展示了硼酸改性纳米粒子在增强肿瘤蓄积和抗肿瘤作用方面的潜力 (Wang et al., 2016).

合成和催化

与 2-氯-3-丙氧苯硼酸相关的铑 (I) 催化的芳基和烯基硼酸酯羧化研究已取得重大进展。这项研究与各种官能化芳基和烯基羧酸的合成有关,展示了硼酸酯在有机合成中的多功能性 (Ukai, Aoki, Takaya, & Iwasawa, 2006).

作用机制

Target of Action

2-Chloro-3-propoxyphenylboronic acid is primarily used in the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process . The primary targets of this compound are the palladium catalyst and the organic groups involved in the reaction .

Mode of Action

In the Suzuki–Miyaura cross-coupling reaction, 2-Chloro-3-propoxyphenylboronic acid interacts with its targets through two key steps: oxidative addition and transmetalation . Oxidative addition involves the palladium catalyst becoming oxidized as it forms a new bond with an electrophilic organic group . Transmetalation, on the other hand, involves the transfer of a nucleophilic organic group from boron to palladium .

Biochemical Pathways

The Suzuki–Miyaura cross-coupling reaction, in which 2-Chloro-3-propoxyphenylboronic acid plays a crucial role, is a key biochemical pathway in synthetic chemistry . This reaction enables the formation of carbon–carbon bonds, which is a fundamental process in the synthesis of various organic compounds .

Result of Action

The primary result of the action of 2-Chloro-3-propoxyphenylboronic acid is the formation of carbon–carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This process is fundamental to the synthesis of a wide range of organic compounds, making 2-Chloro-3-propoxyphenylboronic acid a valuable reagent in synthetic chemistry .

Action Environment

The action of 2-Chloro-3-propoxyphenylboronic acid can be influenced by various environmental factors. For instance, the pH of the reaction environment can significantly affect the rate of the Suzuki–Miyaura cross-coupling reaction . Specifically, the reaction rate can be considerably accelerated at physiological pH . Therefore, careful control of environmental conditions is crucial for optimizing the efficacy and stability of 2-Chloro-3-propoxyphenylboronic acid in synthetic reactions.

属性

IUPAC Name |

(2-chloro-3-propoxyphenyl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BClO3/c1-2-6-14-8-5-3-4-7(9(8)11)10(12)13/h3-5,12-13H,2,6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPEDIOJOGFVJCU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=CC=C1)OCCC)Cl)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BClO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30681523 |

Source

|

| Record name | (2-Chloro-3-propoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30681523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.45 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1256345-51-3 |

Source

|

| Record name | (2-Chloro-3-propoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30681523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-Methyl-N-[2-chlorobenzyl)]-2-thiopheneethanamine Hydrochloride](/img/structure/B578615.png)

![5-Methylfuro[2,3-c]pyridin-3(2H)-one hydrochloride](/img/structure/B578619.png)